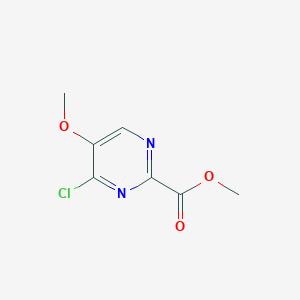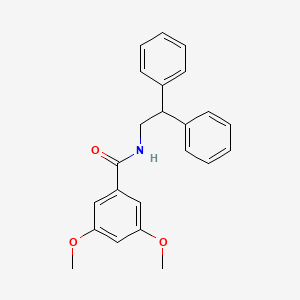
3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a bipyridine moiety fused with a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and coordination chemistry. The unique structure of this compound allows it to interact with metal ions, making it a valuable ligand in the synthesis of coordination complexes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-bipyridine with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The bipyridine moiety allows for substitution reactions, where halogens or other functional groups can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Halogenating Agents: Chlorine, bromine
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Amines and Thiols: Formed through reduction reactions
Halogenated Derivatives: Formed through substitution reactions
科学的研究の応用
3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of coordination complexes with transition metals, which can be studied for their catalytic properties and electronic structures.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of materials with specific electronic and photophysical properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine involves its interaction with metal ions and biological targets. The bipyridine moiety allows the compound to chelate metal ions, forming stable coordination complexes. These complexes can exhibit unique electronic and catalytic properties, making them useful in various applications.
In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to antimicrobial or anticancer effects, depending on the specific biological target.
類似化合物との比較
3-(2,3-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine can be compared with other similar compounds, such as:
2,2’-Bipyridine: A well-known ligand used in coordination chemistry, but lacks the thiadiazole moiety.
1,10-Phenanthroline: Another popular ligand with a similar structure but different electronic properties.
3-(2,2’-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine: A closely related compound with slight structural variations.
The uniqueness of this compound lies in its combination of the bipyridine and thiadiazole moieties, which confer distinct electronic and coordination properties, making it a versatile compound for various applications.
特性
分子式 |
C12H9N5S |
|---|---|
分子量 |
255.30 g/mol |
IUPAC名 |
3-(6-pyridin-3-ylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H9N5S/c13-12-16-11(17-18-12)10-5-1-4-9(15-10)8-3-2-6-14-7-8/h1-7H,(H2,13,16,17) |
InChIキー |
GXJZJLGQMWAOPG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC(=C1)C2=NSC(=N2)N)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



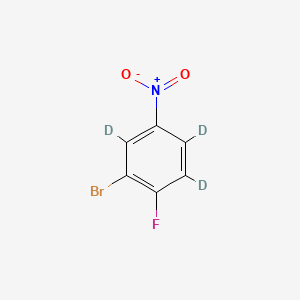
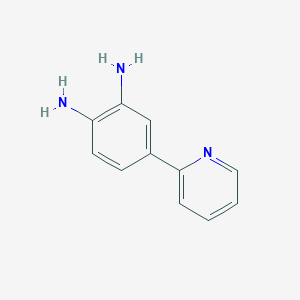
![7-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13891554.png)
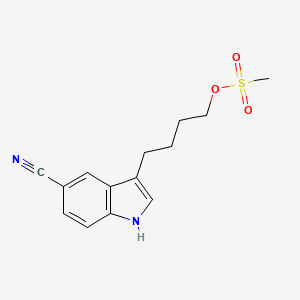
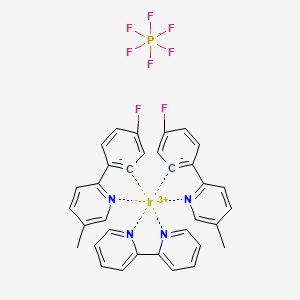
![2-[2-(aminomethyl)-5-chlorophenoxy]-N-ethylAcetamide](/img/structure/B13891567.png)
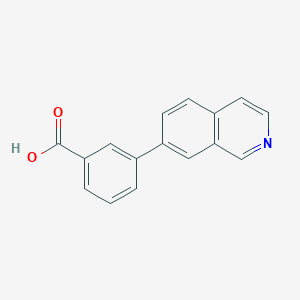
![4-bromo-3-[4-(chloromethyl)-3-fluorobenzoyl]-N,N-dimethyl-1H-Indole-1-carboxamide](/img/structure/B13891588.png)

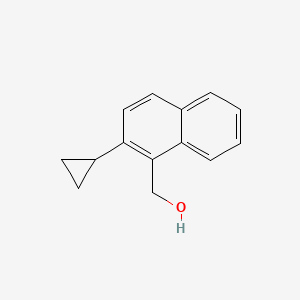
![Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-](/img/structure/B13891600.png)
